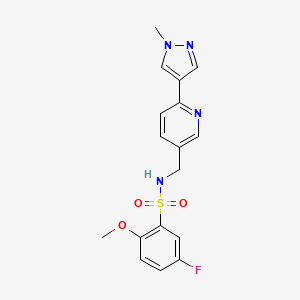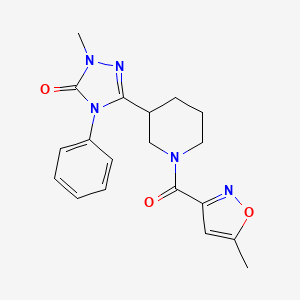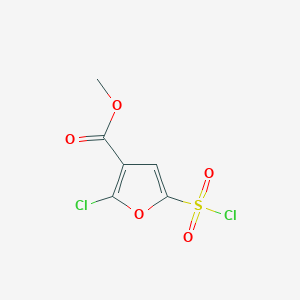
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide, also known as AMPP, is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is believed to exert its effects on cancer cells by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide can induce DNA damage and cell death in cancer cells. With regards to its effects on the GABA-A receptor, 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is thought to bind to a specific site on the receptor and modulate its activity in a manner that enhances the inhibitory effects of GABA.
Biochemical and Physiological Effects:
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of PARP activity, modulation of GABA-A receptor activity, and induction of apoptosis (programmed cell death) in cancer cells. Additionally, 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has been shown to have anxiolytic (anti-anxiety) effects in animal models, likely due to its modulation of GABA-A receptor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for PARP inhibition, which allows for the selective induction of DNA damage in cancer cells. Additionally, 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide's ability to modulate GABA-A receptor activity makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide. Additionally, further investigation of the effects of 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide on GABA-A receptor activity could lead to the development of new treatments for anxiety disorders and other conditions involving dysregulated neurotransmission. Finally, the use of 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, could potentially enhance their effectiveness and improve patient outcomes.
Méthodes De Synthèse
The synthesis of 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide involves the reaction of 1-phenylethylamine with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction yields 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide as a white crystalline solid.
Applications De Recherche Scientifique
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has been investigated for its ability to modulate the activity of the GABA-A receptor, which is involved in the regulation of neurotransmission in the brain. Other potential applications of 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide include its use as a tool for studying the role of GABA-A receptors in various physiological processes.
Propriétés
IUPAC Name |
5-amino-1-methyl-N-(1-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(10-6-4-3-5-7-10)15-13(18)11-8-12(14)17(2)16-11/h3-9H,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQFSFGQHWLERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN(C(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

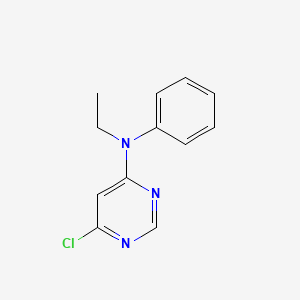
![[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2995620.png)
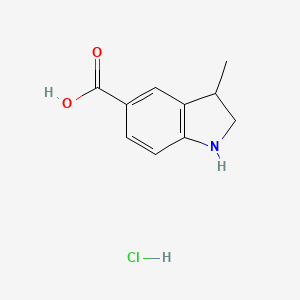
![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2995622.png)
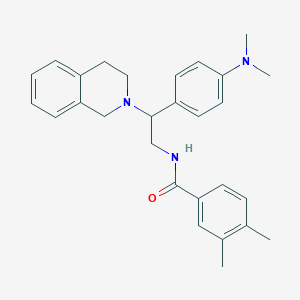
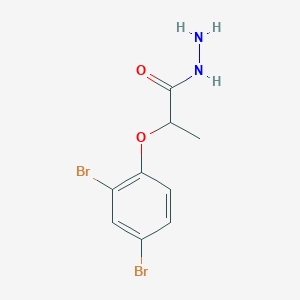
![2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2995627.png)

![5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester](/img/structure/B2995630.png)
